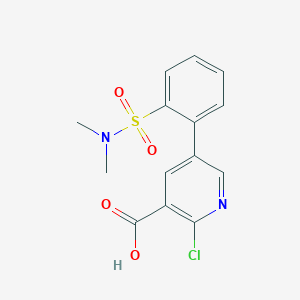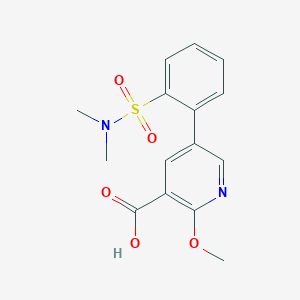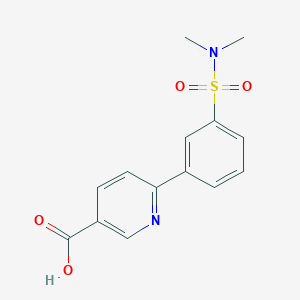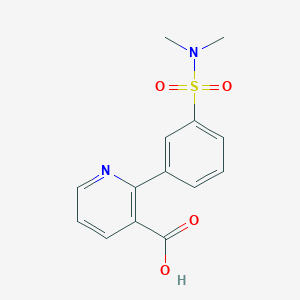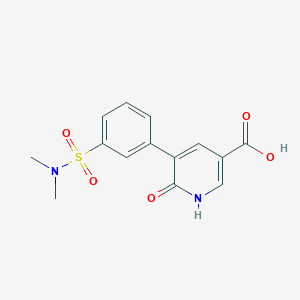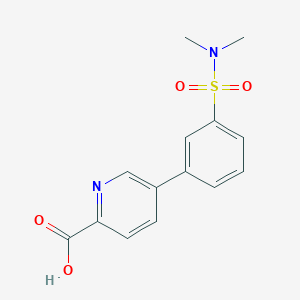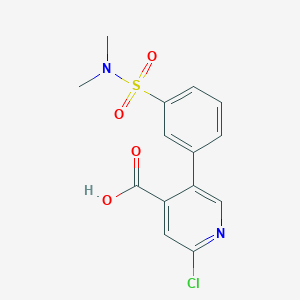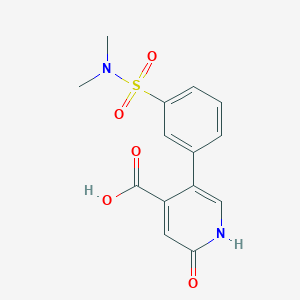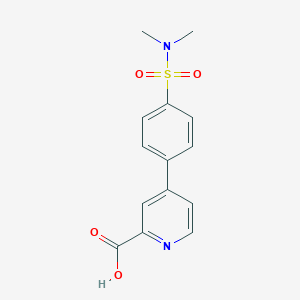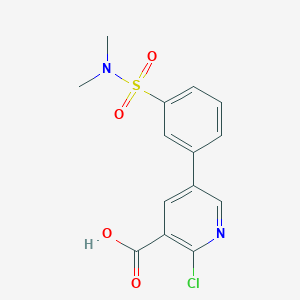
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a nicotinic acid derivative and has been investigated for its biochemical and physiological effects. 2C5DMSNA has been found to have a number of advantages and limitations in laboratory experiments and research, as well as a number of potential future directions.
作用机制
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a nicotinic acid derivative and acts as an agonist at the nicotinic acid receptor. It binds to the receptor and activates the receptor, which then stimulates the release of intracellular calcium and the activation of a number of intracellular signaling pathways. These pathways are involved in the regulation of gene expression, cell growth and differentiation, and lipid metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to increase the release of intracellular calcium, which is involved in the regulation of gene expression and cell growth and differentiation. It has also been found to increase the activity of lipoprotein lipase, which is involved in the metabolism of lipids. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages and limitations in laboratory experiments and research. One of the advantages of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and purify. Additionally, it has a high yield and is stable in a variety of solvents. However, one of the limitations of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of potential future directions. One potential future direction is to investigate the effects of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on the regulation of gene expression and cell growth and differentiation in more detail. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on the metabolism of lipids and the regulation of intracellular calcium levels in more detail. Furthermore, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the role of nicotinic acid in the regulation of blood pressure. Finally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to develop new drugs or therapeutic agents targeting the nicotinic acid receptor.
合成方法
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a reaction between 2-chloro-5-methoxy-3-N,N-dimethylsulfamoylphenylnicotinic acid and thionyl chloride. This reaction produces 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% with a yield of 95%. The reaction is conducted in anhydrous acetonitrile at room temperature, and the product is purified by a combination of recrystallization, column chromatography, and thin layer chromatography.
科学研究应用
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid derivatives on the metabolism of lipids, as well as to investigate the role of nicotinic acid in the regulation of intracellular calcium levels. 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on the regulation of gene expression and the role of nicotinic acid in the regulation of cell growth and differentiation.
属性
IUPAC Name |
2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXUXPWDAFUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

